molecular formula C22H25Cl2NO5 B554557 Z-Cys(Z)-OH CAS No. 57912-35-3

Z-Cys(Z)-OH

Cat. No. B554557
CAS RN: 57912-35-3
M. Wt: 389.4 g/mol
InChI Key: PRQWZKPLKWYCDZ-IBGZPJMESA-N
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Description

Z-Cys(Z)-OH, also known as zwitterion l-cysteine, is a molecule that has been studied for its interactions with other substances. For instance, it has been found to bind to the Au20 cluster preferentially through S atoms1. This interaction has implications in biological systems and contributes to our understanding of these novel systems1.



Synthesis Analysis

While specific synthesis methods for Z-Cys(Z)-OH were not found, it’s worth noting that understanding the metabolism of similar compounds is crucial. For example, in a study on Zolpidem, a hypnotic sometimes used in drug-facilitated crimes, researchers synthesized standards of hydroxyzolpidems to prove their presence in postmortem urine2.



Molecular Structure Analysis

The molecular structure of Z-Cys(Z)-OH can be analyzed using techniques such as X-ray crystallography, which has long been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules3. However, specific structural details of Z-Cys(Z)-OH were not found in the search results.



Chemical Reactions Analysis

Z-Cys(Z)-OH has been studied for its interactions with the Au20 cluster using density functional theory (DFT). After adsorption of four Z-Cys(Z)-OH molecules, a more intense infrared (IR) peak is maintained around 1,631.4 cm −1 corresponding with a C=O stretching mode1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These properties include color, density, hardness, and melting and boiling points5. However, specific physical and chemical properties of Z-Cys(Z)-OH were not found in the search results.


Scientific Research Applications

Specific Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

Z-Cys(Z)-OH, referred to as Zwitterion L-cysteine (Z-cys), is used in the study of the structure, adsorption energy, and normal modes of Z-cys adsorbed on the Au20 cluster .

Methods of Application or Experimental Procedures

The study uses Density Functional Theory (DFT) to investigate the structure, adsorption energy, and normal modes of Z-cys adsorbed on the Au20 cluster .

Results or Outcomes

After adsorption of four Z-cys molecules, a more intense infrared (IR) peak is maintained around 1,631.4 cm−1 corresponding with a C=O stretching mode, but its intensity is enhanced approximately six times .

Oxidized Rubredoxin Models

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

Z-Cys(Z)-OH is used in the synthesis of oxidized rubredoxin models using Fe (III) ion and cysteine-containing peptide .

Methods of Application or Experimental Procedures

The Fe (III)/Z–Cys–Ala–Ala–Cys–OMe complex is synthesized in solution and characterized by the absorption, CD, MCD, and EPR spectra .

Results or Outcomes

The Fe (III)/Z–Cys–Ala–Ala–Cys–OMe complex exhibits similar CD spectra as well as absorption, MCD, EPR spectra to native oxidized rubredoxin .

Intrinsic Folding of the Cysteine Residue

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

Z-Cys(Z)-OH is used in the study of the intrinsic folding of the cysteine residue. The study investigates the competition between compact and extended forms mediated by the -SH group .

Methods of Application or Experimental Procedures

The study uses a dual microwave and optical spectroscopic study of a capped cysteine amino acid isolated in a supersonic expansion, combined with quantum chemistry modelling .

Results or Outcomes

The study provides evidence for the coexistence of two conformers, assigned to folded or extended backbones (with classical C7 and C5 backbone H-bonding respectively), each of them additionally stabilized by specific main-chain/side-chain H-bonding, where the sulfur atom essentially plays the role of H-bond acceptor .

Safety And Hazards

The safety data sheet for a similar compound, Z-CYS(BZL)-ONP, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes6.


properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-17(22)16(20-18(23)25-11-14-7-3-1-4-8-14)13-27-19(24)26-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPRICKEUGRRR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262458
Record name N,S-Bis[(phenylmethoxy)carbonyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Cys(Z)-OH

CAS RN

57912-35-3
Record name N,S-Bis[(phenylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57912-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,S-Bis[(phenylmethoxy)carbonyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,S-dibenzyloxycarbonyl-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Cha, IC Sun, SC Lee, K Kim, IC Kwon… - Macromolecular …, 2012 - Springer
Methoxy-poly(ethylene glycol) (mPEG)-Asp-Cys was synthesized by ring opening polymerization, and its characterization by 1H nuclear magnetic resonance (NMR) showed that the …
Number of citations: 24 link.springer.com

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